molecular formula C14H10Cl2O2 B2805665 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone CAS No. 64009-05-8

2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone

Cat. No. B2805665
CAS RN: 64009-05-8
M. Wt: 281.13
InChI Key: VTIWQRYGKXRZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone, also known as 4-chloro-2-chlorophenoxyethanone, is a synthetic aromatic compound commonly used in the laboratory for a variety of research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. The compound is also known as 2-chloro-4-chlorophenoxyethanone, 4-chloro-2-chlorophenoxyethanone, and 4-chloro-2-chlorophenyl-1-ethanone.

Scientific Research Applications

Synthesis and Fungicidal Activity

A series of new compounds, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, were synthesized for pharmacological and agrochemical screening. These compounds, derived from the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, demonstrated fungicidal activity, highlighting the potential agricultural applications of derivatives of 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone (Kuzenkov & Zakharychev, 2009).

Crystal Structure Analysis

The crystal structure of a related compound, (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, was analyzed to understand its molecular conformation. This study provides insight into the structural aspects of chlorophenyl ethanone derivatives, which can be critical for designing molecules with desired chemical properties (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Advanced Materials and Chemical Synthesis

Research into converting arylalkylketones into dichloroalkenes, involving 1-(4-Chlorophenyl)ethanone as a starting material, has applications in the development of advanced materials and in the synthesis of complex chemical compounds. This process reflects the versatility of chlorophenyl ethanone derivatives in synthetic organic chemistry (Nenajdenko et al., 2005).

Environmental Applications

A study on the adsorption of chlorophenol on the Cu(111) surface using density functional theory aids in understanding the catalyzed formation of dioxin compounds on copper surfaces. This research has implications for environmental remediation and the development of catalysts for pollution control (Altarawneh et al., 2008).

Biocatalysis for Drug Synthesis

A bacterial strain was isolated for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity, demonstrating the potential of biotransformation in the synthesis of chiral intermediates for pharmaceuticals (Miao et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIWQRYGKXRZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.